

# The Discovery of Beta-Casomorphins: A Technical Guide

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## Compound of Interest

Compound Name: *beta-Casomorphin*

Cat. No.: *B10794742*

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## Introduction

**Beta-casomorphins** are opioid peptides derived from the digestion of  $\beta$ -casein, a major protein found in milk. Their discovery in the late 1970s opened up a new area of research into the physiological effects of food-derived bioactive peptides. These peptides, particularly **beta-casomorphin-7** (BCM-7), are known to interact with opioid receptors in the nervous, endocrine, and immune systems, exhibiting a range of biological activities. This technical guide provides an in-depth history of the discovery of **beta-casomorphins**, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of these intriguing compounds.

## The Initial Discovery: Isolation and Characterization

The pioneering work on **beta-casomorphins** was conducted by a team of researchers in the late 1970s. In 1979, Brantl, Teschemacher, Henschen, and Lottspeich published a series of seminal papers detailing the isolation and characterization of opioid-like substances from an enzymatic digest of bovine casein.

A material exhibiting opioid activity in the guinea pig ileum longitudinal muscle-myenteric plexus preparation was extracted from a commercial casein peptone, a product of enzymatic digestion of casein. The researchers successfully isolated and purified several opioid-active, pronase-resistant compounds. The primary amino acid sequence of the most abundant heptapeptide

was determined to be Tyr-Pro-Phe-Pro-Gly-Pro-Ile, which was named **beta-casomorphin**.<sup>[1]</sup> This sequence corresponds to residues 60-66 of bovine  $\beta$ -casein.

Further investigation revealed that a shorter pentapeptide, with the sequence Tyr-Pro-Phe-Pro-Gly, exhibited even higher opioid activity than the original heptapeptide.<sup>[2]</sup>

## The A1/A2 Beta-Casein Hypothesis and BCM-7 Release

A significant development in **beta-casomorphin** research was the understanding of how these peptides are released from different genetic variants of  $\beta$ -casein. The two most common variants in dairy cattle are A1 and A2. The key difference between them lies at position 67 of the protein chain: A1  $\beta$ -casein has a histidine residue, while A2  $\beta$ -casein has a proline residue.

This single amino acid substitution has a profound impact on the enzymatic digestion of  $\beta$ -casein. The peptide bond preceding histidine in A1  $\beta$ -casein is more susceptible to cleavage by digestive enzymes like pepsin and elastase. This cleavage readily releases the heptapeptide **beta-casomorphin-7**. In contrast, the proline at position 67 in A2  $\beta$ -casein makes this bond resistant to enzymatic hydrolysis, thus significantly reducing the release of BCM-7.

## Quantitative Data on Opioid Activity

The opioid activity of **beta-casomorphins** has been quantified using various in vitro assays, primarily the guinea pig ileum and mouse vas deferens bioassays, as well as radioligand binding assays to determine their affinity for different opioid receptor subtypes. **Beta-casomorphins** have been shown to be selective agonists for the  $\mu$ -opioid receptor.

Peptide	Guinea Pig Ileum (IC50, $\mu$ M)	Mouse Vas Deferens (IC50, $\mu$ M)	$\mu$ -Opioid Receptor (Ki, nM)	$\delta$ -Opioid Receptor (Ki, nM)	$\kappa$ -Opioid Receptor (Ki, nM)
Bovine $\beta$ -Casomorphin -4	22	84	-	-	-
Bovine $\beta$ -Casomorphin -5	6.5	40	130	3000	>10000
Bovine $\beta$ -Casomorphin -7	57	>200	350	>10000	>10000
Human $\beta$ -Casomorphin -4	19	750	-	-	-
Human $\beta$ -Casomorphin -5	-	-	390	>10000	>10000
Human $\beta$ -Casomorphin -7	-	-	1200	>10000	>10000
Morphiceptin	0.15	20	20	2000	>10000

Table 1: Opioid activity and receptor binding affinities of various **beta-casomorphin** peptides. Data compiled from multiple sources.

## Experimental Protocols

### Enzymatic Digestion of Casein for Beta-Casomorphin Release

This protocol describes a typical in vitro digestion method to simulate the gastrointestinal release of **beta-casomorphins** from casein.

**Materials:**

- Bovine casein (A1 or A2 variant)
- Pepsin (from porcine gastric mucosa)
- Pancreatin (from porcine pancreas)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Phosphate buffered saline (PBS)

**Procedure:**

- Gastric Digestion:
  1. Suspend casein in distilled water at a concentration of 50 mg/mL.
  2. Adjust the pH to 2.0 with 1 M HCl.
  3. Add pepsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
  4. Incubate the mixture at 37°C for 2 hours with constant stirring.
- Intestinal Digestion:
  1. Neutralize the gastric digest to pH 7.0 with 1 M NaHCO<sub>3</sub>.
  2. Add pancreatin to a final enzyme-to-substrate ratio of 1:50 (w/w).
  3. Incubate the mixture at 37°C for 4 hours with constant stirring.
- Enzyme Inactivation:
  1. Terminate the digestion by heating the mixture at 95°C for 10 minutes.
- Sample Preparation for Analysis:

1. Centrifuge the digest at 10,000 x g for 20 minutes to remove undigested protein.
2. Collect the supernatant containing the released peptides for further purification and analysis.

## Purification of Beta-Casomorphins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the reversed-phase HPLC method for the purification of **beta-casomorphins** from the casein digest.

### Materials:

- Casein digest supernatant
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- C18 reversed-phase HPLC column (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm)

### Procedure:

- Sample Preparation:
  1. Acidify the casein digest supernatant with TFA to a final concentration of 0.1%.
  2. Filter the sample through a 0.45 µm syringe filter.
- HPLC Conditions:
  1. Mobile Phase A: 0.1% TFA in water
  2. Mobile Phase B: 0.1% TFA in acetonitrile
  3. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

4. Flow Rate: 1.0 mL/min

5. Detection: UV absorbance at 214 nm and 280 nm.

- Fraction Collection:

1. Collect fractions corresponding to the peaks of interest.

- Further Purification (Optional):

1. If necessary, perform a second purification step using a different column (e.g.,  $\mu$ -Porasil) or a shallower gradient to achieve higher purity.

## Guinea Pig Ileum Bioassay for Opioid Activity

This classic bioassay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum.

Materials:

- Male guinea pig (250-350 g)
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11)
- Acetylcholine
- Naloxone (opioid antagonist)
- Organ bath with stimulating electrodes
- Isotonic transducer and data acquisition system

Procedure:

- Tissue Preparation:

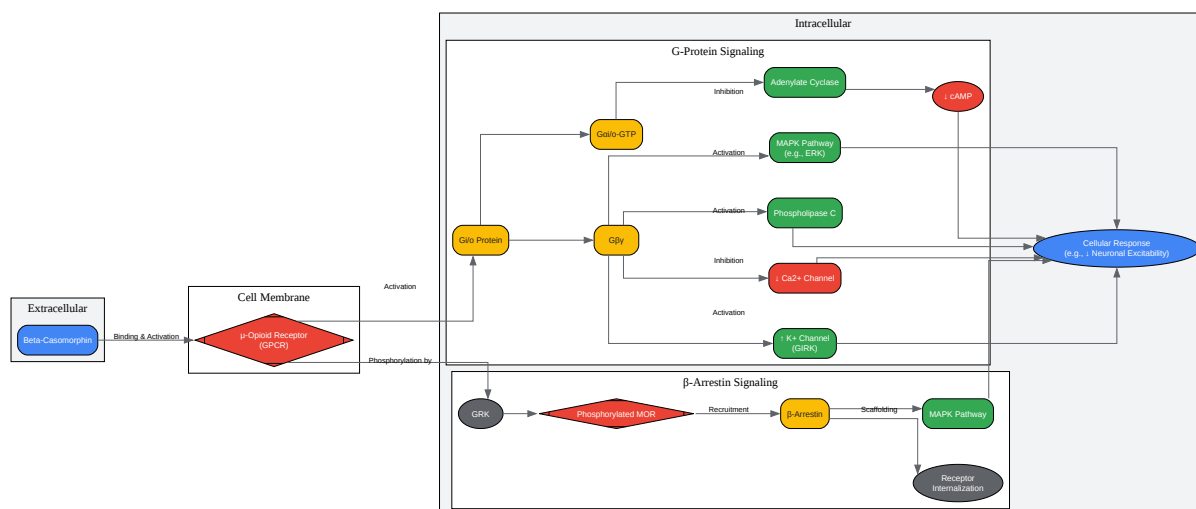
1. Euthanize the guinea pig and excise a segment of the terminal ileum.

2. Remove the longitudinal muscle strip with the attached myenteric plexus.
  3. Mount the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Stimulation and Recording:
    1. Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage) to induce twitch contractions.
    2. Record the isometric contractions using an isotonic transducer.
  - Assay:
    1. After a stabilization period, add the **beta-casomorphin** sample to the organ bath in a cumulative concentration-dependent manner.
    2. Record the inhibition of the twitch contractions.
    3. Calculate the IC<sub>50</sub> value (the concentration that causes 50% inhibition of the twitch response).
    4. To confirm opioid receptor-mediated effects, test the ability of naloxone to reverse the inhibition caused by the **beta-casomorphin**.

## Signaling Pathways and Experimental Workflows

### Mu-Opioid Receptor Signaling Pathway

**Beta-casomorphins** exert their effects primarily through the activation of the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of a **beta-casomorphin**, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.



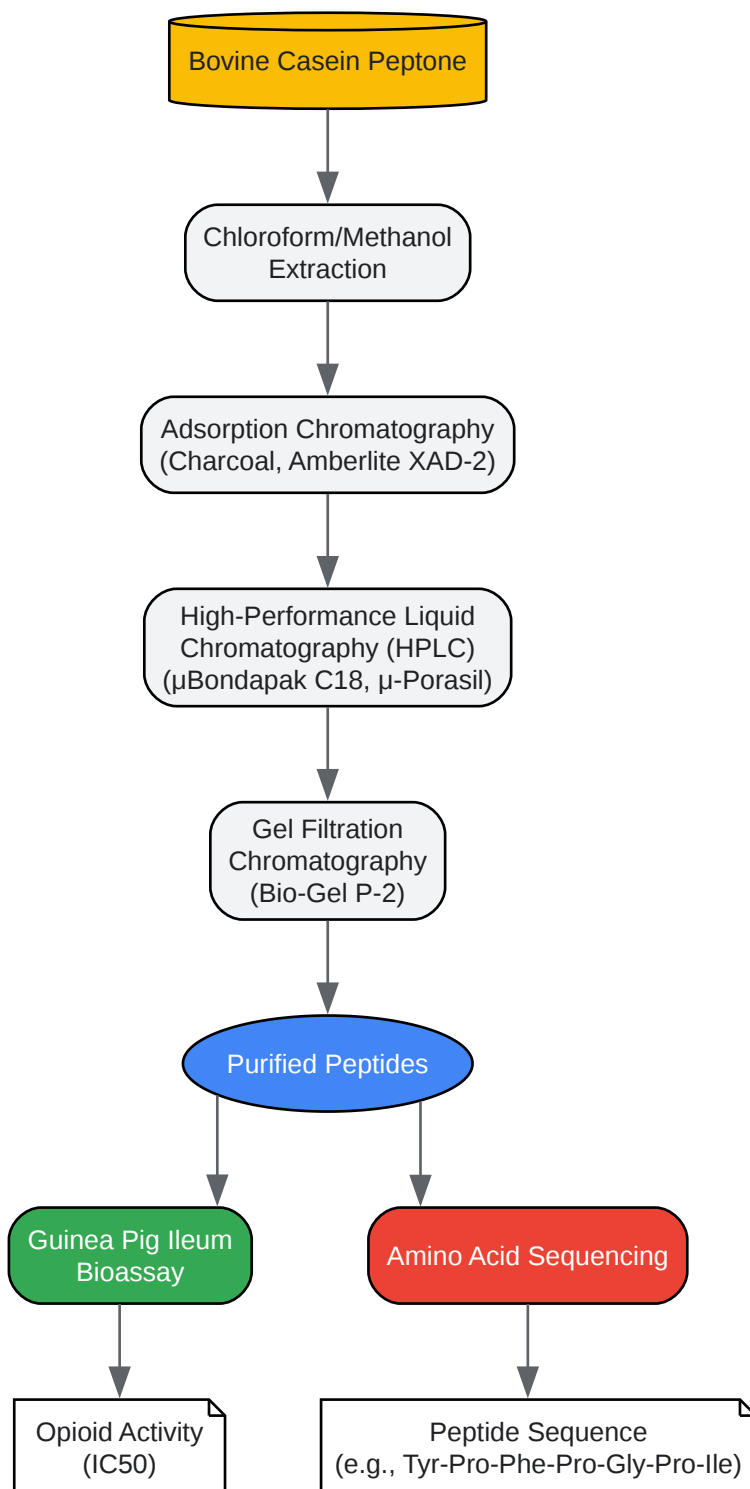
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Caption: Mu-opioid receptor signaling cascade.



## Experimental Workflow for Beta-Casomorphin Discovery

The following diagram illustrates the general workflow employed in the initial discovery and characterization of **beta-casomorphins**.



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Caption: Workflow for **beta-casomorphin** discovery.

## Conclusion

The discovery of **beta-casomorphins** marked a significant milestone in our understanding of the biological effects of food-derived peptides. The meticulous experimental work of the early researchers laid the foundation for decades of subsequent studies into the physiological roles of these opioid peptides. This technical guide has provided a comprehensive overview of the history of **beta-casomorphin** discovery, from their initial isolation and characterization to the elucidation of their mechanism of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development. Further research into the complex interactions of **beta-casomorphins** with the human body will undoubtedly continue to reveal new insights into the intricate relationship between diet and health.

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